REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][OH:10])[CH:6]=[N:7][CH:8]=1.I(O)(=O)(=O)=O>C(#N)C.CC(CC(C)=O)=O.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Cr].[Cr].[Cr].[Cr].[Cr].[Cr+6]>[CH3:1][O:2][C:3]1[CH:8]=[N:7][CH:6]=[C:5]([CH:4]=1)[CH:9]=[O:10] |f:3.4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=NC1)CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
chromium (III) acetylacetonate
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr].[Cr].[Cr].[Cr].[Cr].[Cr+6]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
partitioned between 20 mL of saturated sodium carbonate and 3×50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as an orange-brown oil
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |